REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]2=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:24][CH:25]([CH3:27])[CH3:26].O>CN(C=O)C>[CH2:24]([N:13]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[C:6]2[C:14]1=[CH:15][CH:16]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[CH:25]([CH3:27])[CH3:26] |f:1.2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=3CCCCC3NC2=CC1
|
Name
|
|
Quantity
|
479 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.314 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 14 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 55% ethyl acetate/hexane)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C2=CC=C(C=C2C=2CCCCC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.087 mmol | |
AMOUNT: MASS | 296 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |